molecular formula C11H15NO3 B8482655 4-(3-Aminopropyl)-phenoxyacetic acid

4-(3-Aminopropyl)-phenoxyacetic acid

Cat. No.: B8482655
M. Wt: 209.24 g/mol
InChI Key: BTDHPPHPTPDLNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Aminopropyl)-phenoxyacetic acid is a chemical compound of interest in scientific research, particularly due to its structural features as a phenoxyacetic acid derivative. Phenoxyacetic acid forms the core structural framework of many active compounds, most notably the widely used phenoxyacetic herbicide families such as 2,4-D and MCPA . These herbicides function as synthetic auxins, mimicking plant growth hormones and leading to uncontrolled growth in broadleaf weeds . Beyond agrochemicals, the phenoxyacetic acid scaffold is a recognized pharmacophore in medicinal chemistry. It has been exploited in the development of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, and molecules active on targets such as the GPR40 receptor and PPARδ for conditions like type 2 diabetes . The specific value of this compound for researchers lies in its molecular structure, which combines the phenoxyacetic acid moiety with a flexible 3-aminopropyl side chain. The primary amine group on the propyl chain makes this compound a versatile building block or linker, suitable for conjugation with other molecules, such as proteins, peptides, or solid supports, in chemical and biochemical applications. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-[4-(3-aminopropyl)phenoxy]acetic acid

InChI

InChI=1S/C11H15NO3/c12-7-1-2-9-3-5-10(6-4-9)15-8-11(13)14/h3-6H,1-2,7-8,12H2,(H,13,14)

InChI Key

BTDHPPHPTPDLNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCN)OCC(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 3 Aminopropyl Phenoxyacetic Acid and Its Research Relevant Analogues

Chemical Synthesis Pathways for 4-(3-Aminopropyl)-phenoxyacetic Acid

The primary synthetic route to this compound is through the Williamson ether synthesis. gordon.eduwikipedia.orgmiracosta.edumasterorganicchemistry.comkhanacademy.org This well-established method involves the reaction of a phenoxide with an alkyl halide. In this specific case, the synthesis can be conceptualized in a two-step process:

Alkylation of 4-(3-aminopropyl)phenol (B3145447): The synthesis commences with the alkylation of 4-(3-aminopropyl)phenol with an ethyl haloacetate, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The base deprotonates the phenolic hydroxyl group of 4-(3-aminopropyl)phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide to form the corresponding ester intermediate, ethyl 4-(3-aminopropyl)phenoxyacetate. To facilitate the reaction, a catalytic amount of sodium iodide can be added. google.com

Hydrolysis of the Ester: The resulting ethyl 4-(3-aminopropyl)phenoxyacetate is then subjected to hydrolysis to yield the final carboxylic acid. This is typically achieved by heating the ester with a strong acid, such as hydrochloric acid, or a base like sodium hydroxide (B78521). Acidic hydrolysis directly yields the carboxylic acid, while basic hydrolysis initially forms the carboxylate salt, which is then acidified in a separate step to produce this compound.

A general representation of this synthetic pathway is depicted below:

Interactive Data Table: Key Reagents and Conditions for the Synthesis of this compound

StepStarting MaterialReagent(s)BaseSolventKey Transformation
1. Alkylation 4-(3-aminopropyl)phenolEthyl chloroacetate or Ethyl bromoacetate, Sodium iodide (catalyst)Potassium carbonateAcetoneFormation of ethyl 4-(3-aminopropyl)phenoxyacetate
2. Hydrolysis Ethyl 4-(3-aminopropyl)phenoxyacetateHydrochloric acid or Sodium hydroxide followed by acidification-Water/AlcoholConversion of the ester to the carboxylic acid

Derivatization Strategies and Synthesis of Analogues for Research Purposes

The presence of both a primary amine and a carboxylic acid group in this compound makes it a versatile scaffold for the synthesis of a wide array of derivatives for various research applications.

Synthesis of Aminoacyl Conjugates for Siderophore Research

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms. The development of synthetic siderophore-antibiotic conjugates is a promising strategy to combat antibiotic resistance, often referred to as a "Trojan horse" approach. mdpi.com The amino group of this compound can be acylated with amino acids to create conjugates that mimic aspects of siderophore structures or act as linkers in more complex siderophore-drug conjugates.

While specific examples starting from this compound are not extensively documented in publicly available literature, the general synthetic strategy would involve standard peptide coupling reactions. The carboxylic acid of an N-protected amino acid would be activated, for example, using a carbodiimide (B86325) reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and then reacted with the primary amine of this compound. Subsequent deprotection of the amino acid's N-terminus would yield the desired aminoacyl conjugate. This approach allows for the introduction of various amino acid residues, thereby modulating the properties of the final conjugate for siderophore research. nih.gov

Preparation of Schiff Base Derivatives for Antimicrobial Investigations

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial properties. nih.govnih.govresearchgate.netnanobioletters.com The primary amine of this compound is readily available for the formation of Schiff base derivatives.

The synthesis typically involves the reaction of this compound with a variety of substituted aromatic or heterocyclic aldehydes in a suitable solvent, often with acid or base catalysis. The resulting Schiff bases can then be evaluated for their antimicrobial activity against a range of bacterial and fungal strains. The electronic and steric properties of the substituents on the aldehyde play a crucial role in determining the antimicrobial efficacy of the final compounds.

Interactive Data Table: Examples of Aldehydes for Schiff Base Formation and Their Potential Impact on Antimicrobial Activity

Aldehyde ReactantPotential Substituent Effects on Antimicrobial Activity
SalicylaldehydeThe hydroxyl group can enhance activity through hydrogen bonding and chelation with metal ions.
CinnamaldehydeThe α,β-unsaturated system can contribute to reactivity and biological activity. nih.gov
VanillinThe methoxy (B1213986) and hydroxyl groups can modulate solubility and interaction with biological targets.
NitrobenzaldehydesElectron-withdrawing nitro groups can enhance the antimicrobial potential.

Design and Synthesis of Polymeric Amphiphile Conjugates for Enhanced Delivery Research

Amphiphilic polymers, which possess both hydrophilic and hydrophobic segments, can self-assemble into micelles or nanoparticles in aqueous environments, making them attractive carriers for drug delivery. rsc.orgnih.govrug.nlresearchgate.net The bifunctional nature of this compound allows it to be incorporated into polymeric structures to create amphiphilic conjugates.

For instance, the carboxylic acid group of this compound can be used to initiate the ring-opening polymerization of hydrophobic cyclic esters like ε-caprolactone, forming a polyester (B1180765) chain. The terminal amino group of the aminopropyl side chain can then be conjugated to a hydrophilic polymer such as polyethylene (B3416737) glycol (PEG). Alternatively, the amino group could be used to initiate the polymerization of N-carboxyanhydrides of amino acids. The resulting amphiphilic block or graft copolymers can encapsulate hydrophobic drugs within their core, while the hydrophilic shell provides stability in aqueous media and can be further functionalized for targeted delivery.

Elaboration of Analogues for Hemoglobin Allosteric Modulation Studies

Allosteric modulators of hemoglobin are compounds that can alter its oxygen-binding affinity, with potential therapeutic applications in conditions like sickle cell disease. nih.govnih.gov The phenoxyacetic acid scaffold is a known pharmacophore for hemoglobin allosteric modulators. By modifying the this compound structure, novel analogues can be synthesized and evaluated for their ability to modulate hemoglobin function.

Derivatization typically focuses on the acylation of the primary amine with various aromatic or aliphatic acyl chlorides or carboxylic acids. These modifications can influence the binding of the molecule to allosteric sites on the hemoglobin tetramer, thereby affecting its oxygen affinity. Structure-activity relationship studies of these analogues help in understanding the key molecular interactions required for potent allosteric modulation.

Synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) Modulator Analogues

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism, making them important drug targets for metabolic diseases. nih.govnih.gov Phenoxyacetic acid derivatives have been identified as effective PPAR modulators. The synthesis of analogues based on the this compound scaffold can lead to the discovery of novel PPAR agonists or antagonists.

Similar to the strategy for hemoglobin modulators, the primary amine can be acylated with a diverse range of carboxylic acids to generate a library of N-acyl derivatives. These compounds can then be screened for their activity on different PPAR isoforms (α, γ, and δ). The nature of the acyl group, including its length, branching, and aromaticity, significantly influences the potency and selectivity of the analogues for the different PPAR subtypes. For example, the synthesis of flavone (B191248) analogues with a 7-(3-aminopropyloxy) side chain has been explored, demonstrating the utility of this functional group in creating biologically active molecules. nih.govscilit.comsysrevpharm.orgnih.govmdpi.com

Interactive Data Table: Summary of Derivatization Strategies and Potential Applications

Derivatization StrategyReactive Site on Parent CompoundKey ReagentsResulting Analogue ClassResearch Application
Aminoacyl ConjugationPrimary amineN-protected amino acids, coupling agents (e.g., DCC, EDCI)Aminoacyl conjugatesSiderophore Research
Schiff Base FormationPrimary amineAldehydes, KetonesSchiff basesAntimicrobial Investigations
Polymeric ConjugationCarboxylic acid and/or Primary amineMonomers (e.g., ε-caprolactone), Hydrophilic polymers (e.g., PEG)Polymeric amphiphilesEnhanced Delivery Research
N-AcylationPrimary amineAcyl chlorides, Carboxylic acidsN-acyl derivativesHemoglobin Allosteric Modulation
N-AcylationPrimary amineCarboxylic acids, Acyl chloridesN-acyl derivativesPPAR Modulation

Mechanistic and Pharmacological Investigations of 4 3 Aminopropyl Phenoxyacetic Acid and Its Analogues in Pre Clinical Models

Adrenergic Receptor Ligand Interactions (e.g., Beta-3 Adrenoceptors)

The phenoxyacetic acid scaffold is a key structural feature in various compounds designed to interact with the adrenergic system. Analogues of 4-(3-Aminopropyl)-phenoxyacetic acid have been investigated for their affinity and activity at adrenoceptor subtypes, particularly the beta-3 adrenoceptor (β3-AR). This receptor plays a crucial role in functions such as lipolysis, thermogenesis, and smooth muscle relaxation. nih.gov

Pre-clinical research has characterized analogues of this compound as selective agonists for the β3-AR. A prominent example is the compound BRL37344, chemically known as ((±)-(R,R)-[4-[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid sodium hydrate). This analogue has demonstrated high selectivity for the β3-AR compared to β1-AR and β2-AR subtypes in rodent models. nih.gov The differential affinity for receptor subtypes is critical for elucidating the specific physiological roles of each receptor and for developing targeted therapeutic agents. The binding affinities (Ki) of BRL37344 highlight its preference for the β3-adrenoceptor. nih.gov

Table 1: Adrenoceptor Binding Affinity of BRL37344 in Rodent Models

Adrenoceptor Subtype Ki (nM)
Beta-1 (β1) 37,900
Beta-2 (β2) 9,170
Beta-3 (β3) 430

Data sourced from studies on BRL37344, an analogue of this compound. nih.gov

The characterization of such compounds as agonists or partial agonists is fundamental to understanding their pharmacological profile and potential downstream effects. nih.gov

Activation of β3-adrenoceptors by agonist ligands initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. This leads to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.govelifesciences.org Studies on β3-AR agonists have confirmed a robust, concentration-dependent increase in cAMP accumulation following receptor activation. nih.gov

Beyond the cAMP pathway, β3-AR stimulation can also activate alternative signaling cascades. In various cell types, including endothelial cells, β3-AR activation leads to the stimulation of nitric oxide synthase (NOS). nih.govmdpi.com This results in the production of nitric oxide (NO), a key signaling molecule involved in vasorelaxation and other physiological processes. nih.govyoutube.com The activation of NOS can occur through both cAMP-dependent and independent mechanisms, highlighting the complexity of β3-AR signaling. mdpi.com This dual signaling potential, engaging both cAMP and NO pathways, allows for a broad range of cellular responses to β3-AR agonists.

Table 2: Key Signal Transduction Pathways Activated by β3-Adrenoceptor Agonism

Pathway Key Enzyme/Molecule Primary Effect
Gs-Protein Coupled Pathway Adenylyl Cyclase / Cyclic AMP (cAMP) Activation of Protein Kinase A (PKA), metabolic regulation. nih.govnih.gov

The signaling events triggered by β3-adrenoceptor agonists translate into significant physiological responses in various tissues and preclinical animal models. nih.gov In the cardiovascular system, β3-AR activation has been noted for its potential effects on myocardial function, although these are complex and distinct from the classic inotropic and chronotropic effects mediated by β1 and β2 receptors. nih.goved.ac.uk

A more pronounced effect of β3-AR agonism is the relaxation of smooth muscle. nih.gov The NO produced via NOS activation in endothelial cells diffuses to adjacent smooth muscle cells, leading to vasorelaxation and a decrease in vascular tone. youtube.com This mechanism contributes to the regulation of blood pressure. In other tissues, such as the bladder and gastrointestinal tract, β3-AR-mediated smooth muscle relaxation is a key regulatory function. mdpi.com For instance, studies using the β3-AR agonist BRL37344 in a rat model of neonatal hyperoxia-induced damage demonstrated a protective role in the intestine, preserving the neurochemical coding of the myenteric plexus and mitigating tissue damage. nih.gov This suggests a role for β3-AR signaling in intestinal maturation and protection. nih.gov The ability of these compounds to modulate smooth muscle contractility is a central aspect of their pharmacological profile. nih.govmdpi.com

Antimicrobial Activity Research

While the primary research focus for many phenoxyacetic acid derivatives has been on cardiovascular and metabolic targets, the broader chemical class of phenolic compounds possesses known antimicrobial properties. mdpi.com Investigations into the specific antimicrobial potential of this compound are an emerging area of interest.

Research into the specific antibacterial spectrum of this compound is not extensively documented. However, related phenolic and acetic acid compounds have demonstrated a wide range of antimicrobial activities. nih.gov Phenolic compounds, in general, are known to be effective against a variety of both Gram-positive and Gram-negative bacteria. frontiersin.orgnih.gov Their efficacy often relates to their ability to disrupt cell membranes and interfere with essential cellular processes. mdpi.com Gram-negative bacteria, such as Pseudomonas aeruginosa and Escherichia coli, can be particularly challenging to treat due to their protective outer membrane, but certain phenolic derivatives have shown inhibitory activity against them. nih.govfrontiersin.org

Table 3: General Antimicrobial Activity of Phenolic Compounds Against Representative Bacteria

Bacterial Species Gram Stain General Susceptibility to Phenolic Compounds
Staphylococcus aureus Positive Generally Susceptible mdpi.com
Escherichia coli Negative Variable Susceptibility nih.govmdpi.com
Pseudomonas aeruginosa Negative Often Resistant, but some compounds show activity nih.govfrontiersin.org
Enterococcus faecalis Positive Variable Susceptibility nih.gov

This table reflects general findings for phenolic compounds and not specifically for this compound.

One of the key mechanisms for bacterial survival and pathogenesis is the acquisition of essential nutrients, such as iron. nih.gov Many bacteria, particularly in iron-limited environments, synthesize and secrete high-affinity iron chelators called siderophores. mdpi.com These molecules scavenge ferric iron (Fe³⁺) from the host environment and are then recognized by specific receptors on the bacterial surface for transport into the cell. nih.govnih.gov

A potential mechanism for antimicrobial action involves the disruption of this vital iron uptake pathway. The "Trojan Horse" strategy is an approach where an antimicrobial agent is conjugated to a molecule that mimics a siderophore. nih.gov The bacteria actively transport the conjugate into the cell, mistakenly believing it to be an iron-siderophore complex, which then releases the toxic agent intracellularly. While direct evidence for this compound acting via this mechanism is not available, its chemical structure, containing potential iron-coordinating groups (carboxylate and amine), presents a hypothetical basis for interference with metal-dependent enzymes or transport systems. nih.gov Disruption of iron homeostasis is a viable, though as yet unproven for this specific compound, antimicrobial strategy. mdpi.comresearchgate.net

Antiproliferative and Cytotoxic Action in Cellular Research Models

A thorough review of scientific literature did not yield specific studies investigating the antiproliferative or cytotoxic effects of this compound on cellular research models. While various derivatives of phenoxyacetic acid and phenoxyacetamide have been evaluated for their potential as anticancer agents, data directly pertaining to the 4-(3-aminopropyl) substituted analogue is not present in the available published research. mdpi.commdpi.com

General studies on other phenoxyacetic acid derivatives have explored their effects on different cancer cell lines. For instance, research on chloroderivatives of phenoxyacetic acid has assessed their cytotoxicity against human prostate cancer cells. mdpi.com However, these findings are specific to the tested compounds and cannot be extrapolated to this compound, as minor structural changes can significantly alter biological activity. Without direct experimental evidence, the antiproliferative and cytotoxic profile of this compound remains uncharacterized.

Peroxisome Proliferator-Activated Receptor (PPAR) Delta Modulation Studies

The peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play critical roles in metabolism and cellular differentiation. researchgate.net The class of molecules known as phenoxyacetic acids has been identified as a source of agonists for PPARδ (also known as PPARβ/δ), with research focusing on their potential for treating metabolic disorders. nih.govgoogle.com

Despite this general classification, specific research detailing the interaction between this compound and the PPAR delta receptor is not available in the current scientific literature. Structure-activity relationship (SAR) studies on phenoxyacetic acids demonstrate that the nature and position of substituents on the phenyl ring are critical for determining potency and selectivity as PPARδ agonists. nih.gov Therefore, while its core structure belongs to a class of compounds with known PPARδ activity, the specific modulatory effects of this compound have not been publicly documented.

Table 1: Illustrative Data on PPARδ Agonist Activity for Exemplar Phenoxyacetic Acid Analogs
CompoundhPPARδ EC50 (nM)Selectivity ProfileReference
Exemplar Compound A15HighHypothetical Data
Exemplar Compound B120ModerateHypothetical Data
This compoundData not availableData not availableN/A
This table provides a hypothetical representation of data for related compounds to illustrate the type of research findings in this area. Specific data for this compound is not available in published literature.

Radiosensitizing Effects in Non-Human Tumor Models

Research into radiotherapy sensitizers has explored compounds that can increase the oxygen concentration within hypoxic tumor environments, thereby making cancer cells more susceptible to radiation treatment. mdpi.com A class of phenoxyacetic acid analogues has been investigated for this purpose, inspired by the activity of allosteric hemoglobin modulators. mdpi.com However, no studies specifically identifying or evaluating this compound as a radiosensitizing agent in non-human tumor models have been published.

The mechanism of action for this class of compounds is linked to their ability to modify hemoglobin's oxygen affinity, a concept detailed in the following section. The potential for a given analogue to act as a radiosensitizer is dependent on this primary pharmacological action.

Allosteric modulators of hemoglobin can alter its affinity for oxygen by stabilizing the "tense" (T) state, which favors oxygen release, over the "relaxed" (R) state, which favors oxygen binding. mdpi.comresearchgate.net This mechanism is a key strategy for increasing oxygen delivery to hypoxic tissues, such as those found in solid tumors.

Several series of 2-(aryloxy)alkanoic acids and related phenoxyacetic acid analogues have been designed and synthesized as potent allosteric effectors of hemoglobin, intended to decrease its oxygen affinity. mdpi.comnih.govnih.gov These compounds are structurally related to antilipidemic agents like clofibrate and bezafibrate. mdpi.comnih.gov The design and testing of these molecules have led to detailed structure-activity relationship (SAR) studies to optimize their effect. nih.govnih.gov

While this compound falls into the broad structural class of phenoxyacetic acids, there is no specific published data confirming its activity as an allosteric modulator of hemoglobin or quantifying its effect on oxygen release. The efficacy of such modulators is highly dependent on their specific chemical structure. nih.govacs.org

Table 2: Example Data on Hemoglobin Oxygen Affinity Modulation by Allosteric Effectors
CompoundConcentration (mM)P50 (mm Hg)ΔP50 (mm Hg)Reference Compound
Efaproxiral (RSR13)167.836.4Yes
Analogue 19c176.945.5No
This compoundNot availableNot availableNot availableNo
This table presents published data for known allosteric modulators to illustrate key parameters. mdpi.com P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated. ΔP50 represents the shift from baseline, indicating the potency of oxygen release. Data for this compound is not available.

Analytical Methodologies for Research and Characterization

Spectroscopic and Chromatographic Techniques (e.g., LC-MS, GC-MS, HPLC)

The characterization and quantification of phenoxyacetic acid derivatives are routinely achieved through a combination of chromatographic separation and spectroscopic detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for the analysis of phenoxyacetic acids in various matrices. It combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection of mass spectrometry. For phenoxyacetic acids, reversed-phase chromatography is a common approach, often utilizing C18 columns. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to improve peak shape and ionization efficiency. Detection by mass spectrometry, particularly tandem mass spectrometry (MS/MS), allows for high selectivity and sensitivity, enabling the identification and quantification of analytes at very low concentrations. While specific LC-MS/MS parameters for 4-(3-Aminopropyl)-phenoxyacetic acid are not published, the methodology would likely involve optimization of the precursor and product ions corresponding to this specific molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is another key analytical tool, though it often requires derivatization for polar and non-volatile compounds like phenoxyacetic acids. The carboxylic acid and amine functional groups in this compound would necessitate derivatization to increase volatility and thermal stability. Common derivatization agents include silylating agents (e.g., BSTFA) or alkylating agents. After derivatization, the resulting compounds can be effectively separated on a GC column and detected by MS. The fragmentation patterns observed in the mass spectrometer provide structural information that aids in the identification of the analyte.

High-Performance Liquid Chromatography (HPLC) with UV detection is a more conventional method for the analysis of phenoxyacetic acids. While less sensitive and selective than MS detection, it can be a robust and cost-effective technique for quantification, especially at higher concentrations. The separation is typically achieved on a reversed-phase column, and detection is performed at a wavelength where the aromatic ring of the phenoxyacetic acid structure absorbs UV light.

A summary of typical chromatographic techniques used for the analysis of phenoxyacetic acid derivatives is presented in the table below. It is important to note that these are general methodologies and have not been specifically validated for this compound.

TechniqueTypical ColumnMobile Phase/Carrier Gas (Example)DetectionDerivatization Required
LC-MS/MS C18 reversed-phaseWater/Acetonitrile with 0.1% Formic AcidTandem Mass SpectrometryGenerally not required
GC-MS Capillary column (e.g., DB-5ms)HeliumMass SpectrometryYes (e.g., silylation, alkylation)
HPLC-UV C18 reversed-phaseWater/MethanolUV DetectorNo

Advanced Sample Preparation and Detection Methods (e.g., Molecularly Imprinted Polymers)

The effective analysis of target compounds in complex samples often relies on sophisticated sample preparation techniques to isolate and concentrate the analyte of interest.

Molecularly Imprinted Polymers (MIPs) are highly selective synthetic materials that can be designed to bind a specific target molecule. mdpi.com The process involves polymerizing functional and cross-linking monomers in the presence of a template molecule (the analyte or a structural analog). mdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the target analyte. mdpi.com

For the analysis of phenoxyacetic acids, MIPs have been developed for use in solid-phase extraction (SPE), a technique known as molecularly imprinted solid-phase extraction (MISPE). mdpi.com This allows for the selective extraction of phenoxyacetic acids from complex matrices, reducing interferences and improving the accuracy and sensitivity of subsequent analysis by chromatography. mdpi.com

While research has been conducted on the development of MIPs for various phenoxyacetic acid herbicides, no studies have been found that specifically report the synthesis and application of MIPs for the selective recognition of this compound. mdpi.com The presence of the aminopropyl group in addition to the phenoxyacetic acid moiety would require careful selection of functional monomers and polymerization conditions to create specific binding sites.

The table below outlines the general principle of MIPs in sample preparation for compounds with similar functional groups.

MethodPrincipleApplication for Phenoxyacetic AcidsSpecificity for this compound
Molecularly Imprinted Polymers (MIPs) Creation of specific recognition sites in a polymer matrix for a target molecule.Used in solid-phase extraction (MISPE) to selectively isolate phenoxyacetic acid herbicides from environmental and biological samples. mdpi.comNot documented in available literature.

Structure Activity Relationship Sar Studies and Computational Chemistry

Elucidation of Key Structural Features for Biological Activity

SAR studies are fundamental in identifying the specific molecular components, or pharmacophores, responsible for a compound's biological effects. For the class of phenoxyacetic acid derivatives, research has delineated several key structural features that are critical for their activity. The biological activity of these compounds is determined by their molecular structure, reactivity, and ability to penetrate biological membranes. mdpi.com

The core structure consists of three main parts: the substituted phenyl ring, the ether linkage, and the acetic acid side chain. Modifications to any of these regions can significantly impact the compound's efficacy and mechanism of action.

The Phenyl Ring and its Substituents: The aromatic ring is a crucial scaffold. The nature, number, and position of substituents on this ring dramatically influence the molecule's electronic properties and steric profile. mdpi.com For 4-(3-Aminopropyl)-phenoxyacetic acid, the aminopropyl group at the para-position (position 4) is a defining feature. The presence of this substituent, with its basic amino group and flexible three-carbon chain, is critical for specific interactions with biological targets. Studies on related phenoxyacetic acid analogs have shown that substitutions at the para-position have a distinct impact on the destabilization of the π-electron system compared to ortho or meta substitutions. mdpi.com Halogenation or the introduction of other hydrophobic groups on the aromatic ring has been shown in other analogs to be crucial for improving activity in different contexts, such as radiosensitization. nih.gov

The Ether Linkage (-O-): The oxygen atom connecting the phenyl ring to the acetic acid moiety provides a specific spatial arrangement and conformational flexibility. This linkage is vital for orienting the aromatic and acidic functions correctly within a receptor's binding site.

Structural MoietyModification ExampleImpact on Biological ActivityReference
Phenyl Ring Substituent Change in substituent position (ortho, meta, para)Affects electronic charge distribution and molecular reactivity. Para-substitution often leads to higher aromaticity and stability compared to ortho/meta. mdpi.com
Introduction of halogens (e.g., Chlorine)Can increase lipophilicity and alter electronic properties, often enhancing potency. mdpi.comnih.gov
Altering the Aminopropyl ChainModifying the length or branching of the alkyl chain can affect binding affinity and selectivity by changing the distance and orientation of the terminal amino group. nih.gov
Acetic Acid Side Chain Esterification of the carboxyl groupMasks the acidic proton, reducing ionic interactions but potentially increasing membrane permeability. researchgate.net
Conversion to an amideChanges hydrogen bonding properties and removes the negative charge, significantly altering target interactions. nih.gov

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry provides powerful tools to investigate the properties of this compound at an atomic level, complementing experimental SAR data.

Density Functional Theory (DFT)

DFT calculations are employed to determine the molecule's optimal three-dimensional geometry and to analyze its electronic structure. researchgate.netresearchgate.net These calculations can predict various molecular properties:

Molecular Geometry: Determining the most stable conformation, including bond lengths, bond angles, and dihedral angles. orientjchem.org

Vibrational Frequencies: Calculating theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure. orientjchem.org

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.comresearchgate.net A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net These maps are crucial for predicting how the molecule will interact with other molecules, such as biological receptors. For phenoxyacetic acids, electrophilic areas are often located around substituents like chlorine atoms, while nucleophilic character is associated with the aromatic ring carbons. mdpi.com

Computational MethodParameter CalculatedSignificance for this compoundReference
Density Functional Theory (DFT) HOMO-LUMO Energy GapIndicates chemical reactivity and stability. A lower gap suggests higher reactivity. mdpi.comresearchgate.net
Molecular Electrostatic Potential (MESP)Identifies electrophilic and nucleophilic sites, predicting non-covalent interactions with target macromolecules. researchgate.net
NBO AnalysisStudies charge delocalization and hyperconjugative interactions within the molecule. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Molecular Descriptors (e.g., logP, Polarizability, TPSA)Correlates physicochemical properties with biological activity to build predictive models. nih.govmdpi.com
Molecular Docking Binding Affinity (ΔG) / Docking ScorePredicts the preferred binding orientation and strength of interaction with a target protein's active site. nih.govf1000research.com
Intermolecular InteractionsIdentifies key hydrogen bonds, hydrophobic interactions, and ionic bonds that stabilize the ligand-receptor complex. nih.govekb.eg

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. pensoft.net For phenoxyacetic acid derivatives, QSAR models have been developed to predict properties like herbicidal efficacy or toxicity. nih.govmdpi.com These models use molecular descriptors, which are numerical values representing different physicochemical properties of the molecules. Key descriptors often include:

Lipophilicity (log P): Describes the molecule's partitioning between oil and water, influencing its ability to cross cell membranes. nih.govresearchgate.net

Polarizability (α): Relates to the ease with which the electron cloud can be distorted, affecting non-covalent interactions. nih.govmdpi.com

Topological Polar Surface Area (TPSA): The sum of surfaces of polar atoms, which correlates with hydrogen bonding potential and membrane permeability. mdpi.com

Electronic Descriptors: Such as dipole moment and atomic charges, which influence electrostatic interactions. researchgate.net

By analyzing these descriptors, QSAR models can predict the activity of new, unsynthesized derivatives, guiding the design of more potent and selective compounds. nih.gov

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or enzyme. nih.gov This method is used to understand the molecular basis of a drug's action. ekb.eg For this compound, docking studies would involve placing the molecule into the active site of a relevant biological target. The simulation calculates a docking score or binding affinity, which estimates the strength of the interaction. f1000research.com The results provide detailed insights into the specific intermolecular interactions, such as hydrogen bonds between the carboxylate and amino groups and key amino acid residues, as well as hydrophobic interactions involving the phenyl ring. nih.gov This information is invaluable for explaining observed SAR data and for designing new molecules with improved binding characteristics.

Metabolism and Bioavailability Studies in Non Human Biological Systems

In Vitro Metabolic Stability Assessment (e.g., in animal-derived cellular systems)

No studies reporting the in vitro metabolic stability of 4-(3-Aminopropyl)-phenoxyacetic acid in animal-derived cellular systems, such as liver microsomes or hepatocytes, were found. Therefore, data regarding its half-life (t½) and intrinsic clearance (CLint) in these systems are not available.

In Vivo Bioavailability and Absorption Profiles in Animal Models

There is no available scientific literature on the in vivo bioavailability and absorption of this compound in any animal models. As a result, key pharmacokinetic parameters including, but not limited to, Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) have not been documented.

Identification of Biotransformation Pathways and Metabolites in Non-Human Organisms

Due to the lack of research in this area, the biotransformation pathways of this compound remain unelucidated. No studies have been published that identify the potential metabolites of this compound in non-human organisms.

Q & A

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.